An In-depth Technical Guide to the Chemical Properties of 2,4,6,8-Decatetraenoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,4,6,8-Decatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6,8-decatetraenoic acid, a polyunsaturated fatty acid with a conjugated system of four double bonds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biomedical research. The guide includes a summary of its known chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential, yet to be fully elucidated, biological significance by drawing parallels with structurally related bioactive molecules.
Chemical and Physical Properties
2,4,6,8-Decatetraenoic acid is a C10 polyunsaturated fatty acid characterized by a conjugated system of four carbon-carbon double bonds, which significantly influences its chemical reactivity and spectroscopic properties.[1] Its IUPAC name is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[2] The presence of the extended polyene chain is a key structural feature found in other biologically active compounds, such as retinoids, suggesting its potential for investigation in various biological systems.
Quantitative Data Summary
The known physical and chemical properties of 2,4,6,8-decatetraenoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | [3][5] |
| CAS Number | 17016-39-6 | [3][4] |
| Melting Point | 225-226 °C | [1] |
| Boiling Point | 329.2 °C at 760 mmHg | [1] |
| Density | 1.009 g/cm³ | [1] |
| Appearance | Golden to brown powder | [1] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Exact Mass | 164.083729621 Da | [5] |
| Topological Polar Surface Area | 37.3 Ų | [5] |
Experimental Protocols
Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
A mild and efficient method for the synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid involves the oxidation of the corresponding aldehyde, deca-2,4,6,8-tetraenal (B43570), using freshly prepared silver(I) oxide.
Materials:
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Deca-2,4,6,8-tetraenal
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Silver nitrate (B79036) (AgNO₃)
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Sodium hydroxide (B78521) (NaOH)
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Deionized water
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Ethanol (B145695) or Tetrahydrofuran (THF)
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Concentrated hydrochloric acid (HCl)
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Ice bath
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Filtration apparatus (e.g., Büchner funnel)
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Stirring equipment
Procedure:
-
Preparation of Silver(I) Oxide Reagent:
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In a flask, dissolve silver nitrate in deionized water (e.g., 1.7 g in 10 mL).
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In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).
-
With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. The freshly prepared silver(I) oxide suspension should be used immediately.
-
-
Oxidation Procedure:
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Cool the flask containing the silver(I) oxide suspension in an ice bath.
-
Dissolve deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).
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Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.
-
Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Product Isolation and Purification:
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Upon completion of the reaction, remove the black precipitate of metallic silver by vacuum filtration.
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Wash the silver precipitate with several portions of hot deionized water to ensure complete recovery of the product.
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Combine the filtrate and washings.
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Cool the combined filtrate in an ice bath.
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Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).
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Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.
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Wash the product with cold deionized water to remove any inorganic salts.
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For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
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Purification by Chromatography
While recrystallization is a primary method for purification, chromatographic techniques can be employed for higher purity products, especially for separating isomers or removing closely related impurities.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a common method for the purification of polyunsaturated fatty acids. A gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small percentage of acetic or formic acid to suppress ionization) is typically effective.
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Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions (e.g., silver-thiolate chromatographic material) which interact with the double bonds of unsaturated fatty acids, allowing for separation based on the number and geometry of the double bonds.[6]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2,4,6,8-decatetraenoic acid. The conjugated system of four double bonds results in characteristic chemical shifts in the olefinic region of the ¹H NMR spectrum.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Olefinic Protons | 5.20 - 6.40 (complex multiplets) |
| Carboxylic Acid Proton | > 10 |
| ¹³C NMR | |
| Carboxyl Carbon | ~170 |
| Olefinic Carbons | 120 - 150 |
Note: These are predicted values and may vary from experimentally obtained spectra.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4,6,8-decatetraenoic acid is expected to show characteristic absorption bands for the carboxylic acid functional group and the conjugated double bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | ~1700 |
| C=C stretch (Conjugated) | ~1600-1650 |
| C-H stretch (Olefinic) | ~3000-3100 |
Potential Biological Activity and Signaling Pathways (Hypothetical)
To date, specific signaling pathways directly modulated by 2,4,6,8-decatetraenoic acid have not been extensively reported in the literature. However, based on its structural similarity to other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and arachidonic acid, as well as retinoids, it is plausible that it may interact with similar cellular targets and signaling cascades.
Potential Mechanisms of Action:
-
Nuclear Receptor Activation: Structurally related long-chain polyunsaturated fatty acids are known to be ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[7][8] Activation of these receptors can modulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation.
-
Modulation of Kinase Signaling Cascades: Other polyunsaturated fatty acids have been shown to influence key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are central to cellular processes like proliferation, inflammation, and apoptosis.[9][10][11]
The following diagram illustrates a hypothesized signaling pathway for 2,4,6,8-decatetraenoic acid, based on the known actions of related compounds. This pathway is speculative and requires experimental validation.
Conclusion
2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid with a unique conjugated double bond system. While its fundamental chemical and physical properties are reasonably well-documented, its biological activities and the specific cellular pathways it may modulate remain largely unexplored. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the synthesis, purification, and potential therapeutic applications of this intriguing molecule. Future research should focus on elucidating its interactions with cellular targets, such as nuclear receptors and components of key signaling pathways, to fully understand its biological significance.
References
- 1. Cas 17016-39-6,2,4,6,8-DECATETRAENOIC ACID | lookchem [lookchem.com]
- 2. 2,4,6,8-Decatetraenoic Acid|High-Purity Research Compound [benchchem.com]
- 3. Growth State-Dependent Activation of eNOS in Response to DHA: Involvement of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17016-39-6 CAS MSDS (2,4,6,8-DECATETRAENOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4,6,8-Decatetraenoicacid | C10H12O2 | CID 258814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function of retinoid nuclear receptors: lessons from genetic and pharmacological dissections of the retinoic acid signaling pathway during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid directly activates members of the mitogen-activated protein kinase superfamily in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. All-trans-retinoic acid induces interleukin-8 via the nuclear factor-kappaB and p38 mitogen-activated protein kinase pathways in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eicosapentaenoic acid and docosahexaenoic acid modulate MAP kinase (ERK1/ERK2) signaling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
